N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide

Data Scarcity Chemical Probes 1,3,4-Oxadiazoles

N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide (CAS 886920-44-1) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class. Its structure features a 4-methylbenzamide group linked to the oxadiazole core and a 2-methanesulfonylphenyl substituent.

Molecular Formula C17H15N3O4S
Molecular Weight 357.38
CAS No. 886920-44-1
Cat. No. B2634871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide
CAS886920-44-1
Molecular FormulaC17H15N3O4S
Molecular Weight357.38
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3S(=O)(=O)C
InChIInChI=1S/C17H15N3O4S/c1-11-7-9-12(10-8-11)15(21)18-17-20-19-16(24-17)13-5-3-4-6-14(13)25(2,22)23/h3-10H,1-2H3,(H,18,20,21)
InChIKeyNFOFPRJOXWWVAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Overview for N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide (CAS 886920-44-1)


N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide (CAS 886920-44-1) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class. Its structure features a 4-methylbenzamide group linked to the oxadiazole core and a 2-methanesulfonylphenyl substituent. Comprehensive, comparator-based quantitative differentiation data for this precise compound is exceptionally scarce in primary peer-reviewed literature and patents from the allowed source list, limiting the ability to establish its unique performance profile against specific analogs.

Why Substituting N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide with In-Class Analogs is Not Straightforward


The 1,3,4-oxadiazole class is known for diverse biological activities, including enzyme inhibition, where minor structural modifications can drastically alter potency and selectivity [1]. For N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide, the specific combination of the 2-methanesulfonylphenyl and 4-methylbenzamide groups is a distinct chemotype. Direct substitution with close analogs, such as those with halogen or other substituents on the benzamide ring, is not supported by publicly available comparative pharmacological data, creating a risk of unpredictable changes in target affinity and off-target effects.

Quantitative Differentiation Evidence for N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide (CAS 886920-44-1)


Limitation of Available Quantitative Evidence

An exhaustive search of the allowed authoritative databases, primary research papers, and patents returned no quantitative, comparator-based evidence for this specific compound. No studies were found that directly measure and compare its activity (e.g., IC50, Ki, EC50) against a named analog in a defined assay system. The sole piece of related class-level evidence from Güleç et al. (2022) [1] reports on a series of N-substituted sulfonyl amides with a 1,3,4-oxadiazole motif, but it does not include this specific compound (CAS 886920-44-1) or provide data on its closest structural analogs. In this study, the most potent compounds in the series (e.g., 6a, 6d, 6h) showed Ki values for AChE in the range of 23.11–52.49 nM, but these cannot be directly extrapolated to an untested analog.

Data Scarcity Chemical Probes 1,3,4-Oxadiazoles

Potential Application Scenarios for N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide (CAS 886920-44-1) Based on Class Inference


Internal Screening Library Expansion for Serendipitous Target Discovery

Given the complete lack of characterized biological activity for this precise compound, its primary, low-risk application is as a diversity element in a large, proprietary high-throughput screening (HTS) library. Its structural novelty within the oxadiazole sulfonamide space may uncover novel target interactions not predicted by existing data.

Structure-Activity Relationship (SAR) Probe for Oxadiazole Sulfonamides

This compound can serve as a reference point in an SAR campaign exploring the effect of a 4-methylbenzamide substituent. Its activity, once profiled, can be compared against close analogs with different substituents on the benzamide ring (e.g., 4-cyano, 3-chloro, or unsubstituted benzamide) to map the pharmacophore's tolerance at this position.

Negative Control Development (Hypothesis-Driven)

If a closely related analog is later identified as a potent hit for a specific target (e.g., based on the class's known carbonic anhydrase or acetylcholinesterase inhibition [1]), this compound could be evaluated as a potential inactive or less active control, assuming it demonstrates a significant drop in potency due to the specific substitution pattern.

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